8,10-Hentriacontanedione
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Overview
Description
8,10-Hentriacontanedione is an organic compound with the molecular formula C₃₁H₆₀O₂. It belongs to the class of beta-diketones, which are characterized by the presence of two keto groups separated by a single carbon atom . This compound has been detected in fats and oils, making it a potential biomarker for certain dietary consumptions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,10-Hentriacontanedione can be synthesized through various organic reactions. One notable method involves the Michael addition reaction of hentriacontane-14,16-dione, isolated from wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . This method is advantageous due to its efficiency and the use of bio-derived materials.
Industrial Production Methods: The use of agricultural waste products aligns with the principles of green chemistry and circular economy .
Chemical Reactions Analysis
Types of Reactions: 8,10-Hentriacontanedione, as a beta-diketone, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8,10-Hentriacontanedione primarily involves its ability to chelate metal ions. The diketone groups can coordinate with metal ions, forming stable complexes. This chelation process is facilitated by the presence of two keto groups, which provide multiple binding sites for metal ions .
Comparison with Similar Compounds
Hentriacontane: A hydrocarbon with the formula C₃₁H₆₄, lacking the diketone groups present in 8,10-Hentriacontanedione.
Dibenzoylmethane: Another beta-diketone used in metal chelation but derived from petroleum sources.
Uniqueness: this compound is unique due to its bio-derived origin and its specific structure, which provides enhanced metal chelation properties compared to other beta-diketones like dibenzoylmethane . Its sustainable synthesis from agricultural waste products further distinguishes it from petroleum-derived compounds.
Properties
CAS No. |
50837-34-8 |
---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
hentriacontane-8,10-dione |
InChI |
InChI=1S/C31H60O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28-31(33)29-30(32)27-25-23-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
AFUNKBMLTPDWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCC |
Origin of Product |
United States |
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